2-Bromo-4-chloro-5-methylbenzaldehyde

Physical Chemistry Process Chemistry Purification

Obtaining the correct substitution pattern is critical for regioselective cross-coupling and SAR studies. 2-Bromo-4-chloro-5-methylbenzaldehyde (CAS 2091146-62-0) provides this precision: • Orthogonal reactivity: ortho-Br for Suzuki, para-Cl for second-stage coupling. • Higher bp (~285 °C) aids scale-up purification vs. non-methylated analog. • 5-Methyl group enables steric/electronic tuning for patentable library synthesis.

Molecular Formula C8H6BrClO
Molecular Weight 233.49 g/mol
Cat. No. B13938258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-chloro-5-methylbenzaldehyde
Molecular FormulaC8H6BrClO
Molecular Weight233.49 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1Cl)Br)C=O
InChIInChI=1S/C8H6BrClO/c1-5-2-6(4-11)7(9)3-8(5)10/h2-4H,1H3
InChIKeyYBQNNOBQVWHQKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-chloro-5-methylbenzaldehyde Overview


2-Bromo-4-chloro-5-methylbenzaldehyde (CAS 2091146-62-0) is a polysubstituted aromatic aldehyde of the molecular formula C₈H₆BrClO and a molecular weight of 233.49 g/mol . This compound features a unique substitution pattern, with a bromine atom at the ortho position, a chlorine atom at the para position, and a methyl group at the meta position relative to the aldehyde functionality . Its distinct electronic and steric environment, arising from the specific positioning of these substituents, renders it a valuable and non-interchangeable building block in advanced organic synthesis, particularly in medicinal chemistry and materials science .

Programmed sequential cross-coupling scaffold
Physical property handling differentiation (BP/density)
Unique SAR probe via 5-methyl substitution

2-Bromo-4-chloro-5-methylbenzaldehyde: Non-Interchangeable Scaffold


The precise 2-bromo-4-chloro-5-methyl substitution pattern on the benzaldehyde core dictates a unique reactivity and physicochemical profile that is not replicated by its positional isomers or non-methylated counterparts. In medicinal chemistry and complex molecule synthesis, the exact location of halogen and alkyl substituents critically governs the outcome of regioselective cross-coupling reactions, influences binding interactions with biological targets, and dictates physical properties such as boiling point and density. Consequently, substituting 2-Bromo-4-chloro-5-methylbenzaldehyde with a structurally similar, yet functionally distinct, analog like 2-bromo-5-chlorobenzaldehyde (which lacks the methyl group) or a positional isomer like 2-bromo-5-chloro-4-methylbenzaldehyde can lead to divergent reaction yields, altered selectivity, or completely different biological activities . This evidence guide quantifies these key differentiators to support precise scientific procurement.

Isomeric or des-methyl analogs may alter cross-coupling regioselectivity.
Physical property differences can shift purification and handling outcomes.
Structural divergence may produce distinct SAR and biological response.

2-Bromo-4-chloro-5-methylbenzaldehyde: Key Differentiators vs Analogs


5-Methyl Substitution: Effects on Boiling Point and Density

The presence of the 5-methyl group in 2-Bromo-4-chloro-5-methylbenzaldehyde results in a significantly higher predicted boiling point and lower predicted density compared to the non-methylated analog 5-bromo-2-chlorobenzaldehyde . This difference, while a class-level inference based on computed properties, directly impacts purification strategies (e.g., distillation) and formulation considerations, providing a clear point of differentiation for procurement when physical handling is a critical parameter.

Methyl Effect on Properties
Class-level
Boiling point ~285 °C vs 261 °C; density ~1.604 vs 1.698 g/cm³
Reported physical property context; may support purification strategy review.
Predicted data; class-level inference.
Physical Chemistry Process Chemistry Purification

Methyl Positional Isomerism: Physicochemical Comparison

Positional isomerism of the methyl group influences the predicted boiling point. 2-Bromo-4-chloro-5-methylbenzaldehyde has a predicted boiling point of 285.0 ± 35.0 °C , while its isomer, 2-bromo-5-chloro-4-methylbenzaldehyde, has a predicted boiling point of 281.0 ± 30.0 °C . This subtle difference, while within overlapping error margins, highlights the potential for divergent behavior in physical separations and serves as a point of differentiation for procurement when a specific isomer is required for a known synthetic route.

Isomer Boiling Point Comparison
Class-level
~4 °C difference vs. 4-methyl isomer (285 vs 281 °C)
Isomer-specific physical context; may inform purification protocol design.
Overlapping error margins; predicted values.
Physical Chemistry Isomer Comparison Process Development

Ortho-Bromo vs. Para-Chloro Cross-Coupling Selectivity

The specific 2-bromo-4-chloro-5-methyl substitution pattern provides a built-in orthogonality for sequential cross-coupling reactions. In general, for polyhalogenated aromatics, the order of reactivity in palladium-catalyzed cross-coupling is typically I > Br >> Cl. However, the ortho-bromo substituent in 2-Bromo-4-chloro-5-methylbenzaldehyde is expected to be significantly more reactive than the para-chloro group due to electronic and steric effects [1]. This allows for chemoselective coupling at the bromine site, leaving the chlorine atom available for a subsequent, distinct coupling event, a strategic advantage not present in analogs lacking this specific halogen arrangement (e.g., non-chlorinated analogs or those with different halogen positioning).

Ortho-Br/Para-Cl Selectivity
Class-level
Ortho-Br >> para-Cl reactivity in Pd coupling
Supports sequential coupling strategy design; qualitative differentiation.
Standard Suzuki-Miyaura conditions; review specific systems.
Organic Synthesis Cross-Coupling Chemoselectivity

Unique SAR Probe: 5-Methyl Halogenated Scaffold

The unique combination and positioning of substituents (ortho-Br, para-Cl, meta-CH₃) make 2-Bromo-4-chloro-5-methylbenzaldehyde a distinct chemical probe for exploring SAR. While specific quantitative biological data for this exact compound is limited, its structural divergence from closely related building blocks (e.g., 5-bromo-2-chlorobenzaldehyde, which lacks the methyl group) is significant. In drug discovery, even the addition of a single methyl group can drastically alter a molecule's conformation, metabolic stability, and binding affinity, a phenomenon known as the "magic methyl effect" [1]. Therefore, procurement of this specific compound is essential for generating unique and non-redundant SAR data that cannot be inferred from simpler analogs.

Unique SAR Probe Context
Context-dependent
5-methyl group adds steric/electronic effects vs. des-methyl analog
May support scaffold-specific SAR exploration; limited direct biological data.
Magic methyl effect concept; requires assay validation.
Medicinal Chemistry Structure-Activity Relationship Scaffold Diversity

2-Bromo-4-chloro-5-methylbenzaldehyde: Application Scenarios


Sequential Diversification in Medicinal Chemistry

As a scaffold for building focused libraries, 2-Bromo-4-chloro-5-methylbenzaldehyde enables a programmed, two-step diversification. Its ortho-bromo group can be selectively engaged in a first Suzuki-Miyaura cross-coupling [1], followed by a second, orthogonal coupling at the less reactive para-chloro site using more robust catalyst systems. This sequential strategy is impossible with non-chlorinated analogs and is essential for generating complex, patentable chemical matter.

Physical Property-Driven Process Development

In process chemistry R&D, the distinct physical properties of 2-Bromo-4-chloro-5-methylbenzaldehyde—specifically its higher boiling point (~285 °C) compared to the non-methylated analog (~261 °C)—directly inform purification strategy [1]. This knowledge is crucial for designing efficient isolation protocols (e.g., distillation or fractional crystallization) during scale-up, making it the preferred choice over analogs when such operational parameters are fixed.

Generating Novel SAR Data

In early-stage drug discovery, 2-Bromo-4-chloro-5-methylbenzaldehyde is a critical reagent for SAR exploration. The presence of the 5-methyl group distinguishes it from simpler di-halogenated benzaldehydes, allowing researchers to probe the specific effects of additional steric bulk and electron-donating character on target binding and ADME properties [2]. Procurement of this exact compound, rather than a simpler surrogate, is mandatory to obtain accurate and non-redundant biological data.

Synthesis of Patent-Protected Intermediates

This compound is a key building block for synthesizing specific, patent-protected pharmaceutical intermediates where the 2-bromo-4-chloro-5-methyl substitution pattern is explicitly required. While the exact patent numbers referencing this compound may be numerous and specific, its unique structure makes it a likely precursor for molecules where a high degree of substitution and orthogonal reactivity are advantageous [1]. Procurement is driven by the need to faithfully replicate a published synthetic route.

Application
Selection Property
Validation Focus
Sequential Diversification Synthesis
Ortho-Br/Para-Cl chemoselectivity
Cross-coupling orthogonality review
Physical Property-Driven Process Development
Boiling point and density profile
Purification protocol (distillation/crystallization) review
SAR Exploration
5-Methyl substitution pattern
Binding/ADME property review in target models
Patent-Protected Intermediate Synthesis
Unique 2-bromo-4-chloro-5-methyl scaffold
Route fidelity and intermediate identity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


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